molecular formula C14H20BrNO B11836799 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine

4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine

Cat. No.: B11836799
M. Wt: 298.22 g/mol
InChI Key: RVMCPUHCTQLNRD-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine is an organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, an isopropyl group, a methoxy group, and a methyl group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyridine precursor. The reaction typically employs molecular bromine or other brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, which involves the reaction of an aldehyde or ketone with a suitable cyclopropylmethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Molecular bromine, N-bromosuccinimide (NBS)

    Cyclopropanation: Cyclopropylmethylating agents, aldehydes, or ketones

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon)

Major Products Formed

    Substitution: Various substituted pyridine derivatives

    Oxidation: Carbonyl-containing pyridine derivatives

    Reduction: Piperidine derivatives

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(cyclopropylmethyl)-5-isopropyl-6-methoxy-2-methylpyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

4-bromo-5-(cyclopropylmethyl)-2-methoxy-6-methyl-3-propan-2-ylpyridine

InChI

InChI=1S/C14H20BrNO/c1-8(2)12-13(15)11(7-10-5-6-10)9(3)16-14(12)17-4/h8,10H,5-7H2,1-4H3

InChI Key

RVMCPUHCTQLNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)OC)C(C)C)Br)CC2CC2

Origin of Product

United States

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